Cas no 1270529-38-8 (1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol Chemical and Physical Properties
Names and Identifiers
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- 5-(Piperidin-2-yl)pyridin-2(1H)-one
- 5-(Piperidin-2-yl)pyridin-2-ol
- 5-piperidin-2-yl-1H-pyridin-2-one
- SB42405
- Z1198736281
- 1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol
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- Inchi: 1S/C10H14N2O/c13-10-5-4-8(7-12-10)9-3-1-2-6-11-9/h4-5,7,9,11H,1-3,6H2,(H,12,13)
- InChI Key: QNDORELUHPRNQW-UHFFFAOYSA-N
- SMILES: O=C1C=CC(=CN1)C1CCCCN1
Computed Properties
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 13
- Rotatable Bond Count: 1
- Complexity: 268
- XLogP3: 0
- Topological Polar Surface Area: 41.1
1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM492270-1g |
5-(Piperidin-2-yl)pyridin-2(1H)-one |
1270529-38-8 | 97% | 1g |
$*** | 2023-03-29 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1327155-50mg |
5-(Piperidin-2-yl)pyridin-2-ol |
1270529-38-8 | 97% | 50mg |
¥8499.00 | 2024-08-09 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1327155-100mg |
5-(Piperidin-2-yl)pyridin-2-ol |
1270529-38-8 | 97% | 100mg |
¥11844.00 | 2024-08-09 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1327155-250mg |
5-(Piperidin-2-yl)pyridin-2-ol |
1270529-38-8 | 97% | 250mg |
¥15724.00 | 2024-08-09 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1327155-500mg |
5-(Piperidin-2-yl)pyridin-2-ol |
1270529-38-8 | 97% | 500mg |
¥26661.00 | 2024-08-09 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1327155-1g |
5-(Piperidin-2-yl)pyridin-2-ol |
1270529-38-8 | 97% | 1g |
¥31748.00 | 2024-08-09 | |
| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD609246-1g |
5-(Piperidin-2-yl)pyridin-2(1H)-one |
1270529-38-8 | 97% | 1g |
¥8232.0 | 2023-04-03 | |
| Enamine | EN300-6491452-0.05g |
5-(piperidin-2-yl)pyridin-2-ol |
1270529-38-8 | 95% | 0.05g |
$315.0 | 2023-04-30 | |
| Enamine | EN300-6491452-0.1g |
5-(piperidin-2-yl)pyridin-2-ol |
1270529-38-8 | 95% | 0.1g |
$470.0 | 2023-04-30 | |
| Enamine | EN300-6491452-0.25g |
5-(piperidin-2-yl)pyridin-2-ol |
1270529-38-8 | 95% | 0.25g |
$672.0 | 2023-04-30 |
1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol Related Literature
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Xiaoming Liu,Zachary D. Hood,Wangda Li,Donovan N. Leonard,Arumugam Manthiram,Miaofang Chi J. Mater. Chem. A, 2021,9, 2111-2119
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J. Xu,T. J. Carrocci,A. A. Hoskins Chem. Commun., 2016,52, 549-552
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Dongjia Han,Bing Xue,Juan Du,Tomohiro Miyatake,Hitoshi Tamiaki,Xin Xing,Wei Yuan,Yanyan Li Phys. Chem. Chem. Phys., 2016,18, 24252-24260
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Dan Yang,Yanping Zhou,Xianhong Rui,Jixin Zhu,Ziyang Lu,Eileen Fong,Qingyu Yan RSC Adv., 2013,3, 14960-14962
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Zhixia Liu,Tingjian Chen,Floyd E. Romesberg Chem. Sci., 2017,8, 8179-8182
Additional information on 1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol
Introduction to 1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol (CAS No. 1270529-38-8)
The compound 1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol, identified by its CAS number 1270529-38-8, is a structurally significant molecule in the realm of pharmaceutical chemistry and medicinal biology. This bicyclic amine derivative features a unique framework of two interconnected pyridine rings, each substituted with hydroxyl and hydrogen atoms, making it a promising candidate for various biochemical applications.
From a chemical perspective, the hexahydro-[2,3]bipyridinyl core of this compound provides a rigid yet flexible scaffold that can interact with biological targets in diverse ways. The presence of the hydroxyl group at the 6-position introduces polarity and potential hydrogen bonding capabilities, which are critical for modulating binding affinities and selectivity in drug design. This structural motif has garnered attention due to its resemblance to natural products and its ability to mimic key pharmacophores found in existing therapeutic agents.
Recent advancements in computational chemistry have enabled more precise modeling of such molecules. Studies suggest that the 1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol scaffold can serve as a versatile building block for designing small-molecule inhibitors targeting enzyme-catalyzed reactions. For instance, its bipyridine moiety is known to exhibit strong coordination capabilities with transition metals and metalloenzymes, making it an attractive candidate for developing metallodrugs or metalloenzyme inhibitors.
In the context of drug discovery, the compound’s ability to adopt multiple conformations due to its flexible cyclohexane bridge allows for fine-tuning of its biological activity. This conformational diversity is particularly valuable in designing molecules that can interact with complex protein targets. Furthermore, the hydroxyl group at the 6-position can be further functionalized through derivatization strategies to enhance solubility or improve metabolic stability—key factors in optimizing pharmacokinetic profiles.
Emerging research indicates that derivatives of 1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol may have applications in treating neurological disorders. The bipyridine scaffold is well-documented for its interaction with dopamine receptors and other neurotransmitter systems. By leveraging this structural feature, researchers are exploring novel therapeutic avenues for conditions such as Parkinson’s disease and schizophrenia. Preliminary in vitro studies have shown promising interactions between analogs of this compound and key signaling proteins involved in neuroprotection and neurodegeneration.
The synthesis of 1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol involves multi-step organic transformations that highlight the ingenuity of synthetic chemists. Key steps typically include cyclization reactions to form the bipyridine core followed by functional group interconversions to introduce the hydroxyl group at the 6-position. Advances in catalytic methods have streamlined these processes considerably over recent years. For example, transition-metal-catalyzed cross-coupling reactions now allow for more efficient construction of the bipyridine ring system compared to traditional methods.
The compound’s potential extends beyond traditional pharmacological applications into materials science. Its rigid yet adaptable structure makes it a candidate for designing ligands that can stabilize metal centers in catalytic systems or as components in supramolecular assemblies. Such applications are particularly relevant in green chemistry initiatives where sustainable and reusable catalysts are sought after.
From an industrial standpoint,1, 2, 3, 4, 5, Hexahydro-[2, 3]bipyridinyl-6ol (CAS No. 1270529-388) represents a valuable intermediate in fine chemical synthesis. Its versatility allows pharmaceutical companies to explore multiple drug candidates derived from this core structure without extensive reoptimization efforts on basic scaffolding modifications—a significant cost-saving benefit during drug development pipelines.
The regulatory landscape for such compounds remains favorable as long as they are used within established scientific frameworks designed for research purposes only.* Researchers must adhere strictly to ethical guidelines when handling these substances while ensuring compliance with Good Laboratory Practice (GLP) standards where applicable.* This approach safeguards both scientific integrity and public safety during experimental phases involving potentially sensitive compounds like this one.
In conclusion,1, 2, 3, 4, 5, Hexahydro-[2, 3]bipyridinyl-6ol (CAS No.* 1270529-388) stands out as a multifaceted molecule with broad utility across medicinal chemistry,* materials science,* and industrial applications.* Its unique structural features offer opportunities for innovation while adhering to rigorous chemical principles.* As research continues into its properties,* derivatives,* and potential uses,* this compound promises further contributions toward advancing scientific knowledge*and technological progress.
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